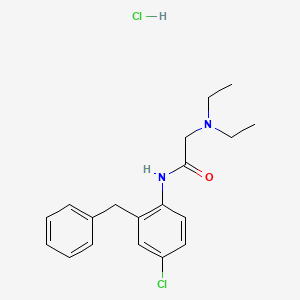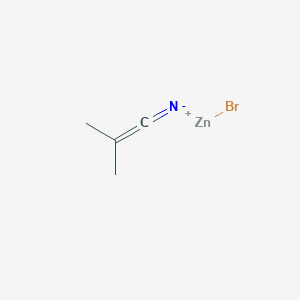
bromozinc(1+);2-methylprop-1-enylideneazanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromozinc(1+);2-methylprop-1-enylideneazanide is a chemical compound with the molecular formula C4H7BrZn This compound is a coordination complex where a bromozinc cation is coordinated to a 2-methylprop-1-enylideneazanide ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bromozinc(1+);2-methylprop-1-enylideneazanide typically involves the reaction of a zinc halide with an appropriate organic ligand. One common method is the reaction of zinc bromide with 2-methylprop-1-enylideneazanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Bromozinc(1+);2-methylprop-1-enylideneazanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different zinc-containing products.
Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and organic by-products, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Bromozinc(1+);2-methylprop-1-enylideneazanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of bromozinc(1+);2-methylprop-1-enylideneazanide involves its interaction with various molecular targets. The zinc center can coordinate with different ligands, facilitating various chemical transformations. The pathways involved depend on the specific reactions and conditions, but generally, the compound acts as a Lewis acid, accepting electron pairs from other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bromozinc(1+) 2-methylpropan-1-ide: Similar in structure but with different reactivity and applications.
Bromozinc(1+) 2-methyl-2-propen-1-ide: Another related compound with distinct chemical properties.
Uniqueness
Bromozinc(1+);2-methylprop-1-enylideneazanide is unique due to its specific ligand coordination and reactivity profile. Its ability to participate in a wide range of chemical reactions makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
38046-42-3 |
|---|---|
Fórmula molecular |
C4H6BrNZn |
Peso molecular |
213.4 g/mol |
Nombre IUPAC |
bromozinc(1+);2-methylprop-1-enylideneazanide |
InChI |
InChI=1S/C4H6N.BrH.Zn/c1-4(2)3-5;;/h1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
AJGYQXVHUCWHDV-UHFFFAOYSA-M |
SMILES canónico |
CC(=C=[N-])C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


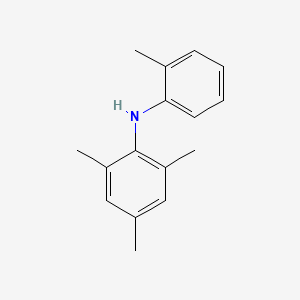

![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
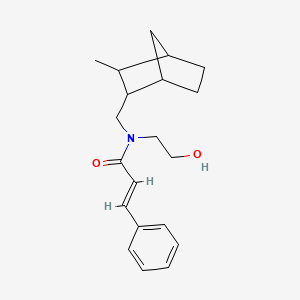
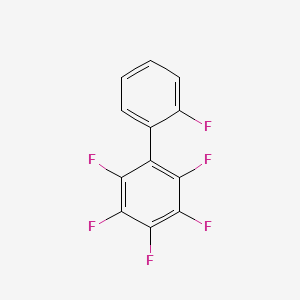
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
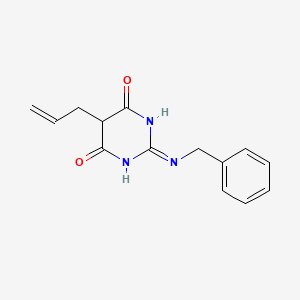

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
